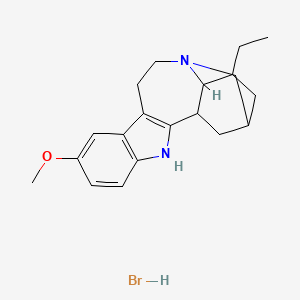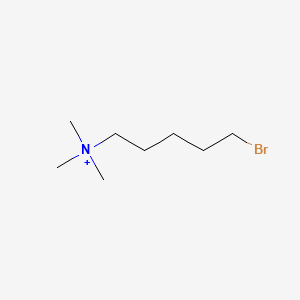![molecular formula C26H30F2N2O B10837538 4-[4-[Bis(4-fluorophenyl)methylidene]piperidin-1-yl]-1-pyrrolidin-1-ylbutan-1-one](/img/structure/B10837538.png)
4-[4-[Bis(4-fluorophenyl)methylidene]piperidin-1-yl]-1-pyrrolidin-1-ylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Org-23366 is a small molecule drug that was initially developed by MSD Oss BV. It is known for its role as a dopamine receptor antagonist, specifically targeting dopamine receptors . This compound has been studied for its potential therapeutic applications, particularly in the treatment of schizophrenia .
Preparation Methods
The synthesis of Org-23366 involves several key steps:
Protection of Ethyl Isonipecotate: Ethyl isonipecotate is protected as the N-trityl derivative using triphenylmethyl chloride and triethylamine.
Addition of Grignard Reagent: A Grignard reagent, prepared from 1-bromo-4-fluorobenzene and magnesium in diethyl ether, is added to the protected ethyl isonipecotate to produce a diaryl carbinol.
Alcohol Dehydration and Trityl Group Cleavage: The diaryl carbinol undergoes alcohol dehydration with simultaneous trityl group cleavage under acidic conditions to yield 4-[bis(4-fluorophenyl)methylene]piperidine.
Condensation with 4-Chlorobutyrylpyrrolidine: 4-Chlorobutyrylpyrrolidine, prepared by coupling 4-chlorobutyryl chloride and pyrrolidine, is then condensed with the piperidine derivative to yield the target compound, Org-23366.
Chemical Reactions Analysis
Org-23366 undergoes various chemical reactions, including:
Oxidation: Org-23366 can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Org-23366 can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Condensation: As seen in its synthesis, Org-23366 can undergo condensation reactions, particularly with compounds like 4-chlorobutyrylpyrrolidine.
Scientific Research Applications
Org-23366 has been explored for various scientific research applications:
Mechanism of Action
Org-23366 exerts its effects by antagonizing dopamine receptors. By binding to these receptors, it inhibits the action of dopamine, a neurotransmitter involved in various neurological processes . This antagonistic action on dopamine receptors is believed to contribute to its potential therapeutic effects in treating conditions like schizophrenia .
Comparison with Similar Compounds
Org-23366 can be compared with other dopamine receptor antagonists, such as:
Haloperidol: A well-known antipsychotic used to treat schizophrenia.
Risperidone: Another antipsychotic with a similar mechanism of action.
Clozapine: An atypical antipsychotic with a broader receptor profile.
Org-23366 is unique in its specific targeting of dopamine receptors and its distinct chemical structure .
Properties
Molecular Formula |
C26H30F2N2O |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C26H30F2N2O/c27-23-9-5-20(6-10-23)26(21-7-11-24(28)12-8-21)22-13-18-29(19-14-22)15-3-4-25(31)30-16-1-2-17-30/h5-12H,1-4,13-19H2 |
InChI Key |
FZWURHPZIJCZOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCCN2CCC(=C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R,6S)-5-[[(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoyl]amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B10837455.png)
![18-[7-methoxy-8-methyl-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]quinolin-4-yl]oxy-13-methyl-N-(1-methylcyclopropyl)sulfonyl-2,14-dioxo-3,13,15-triazatricyclo[13.4.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10837457.png)
![(5S)-4-(4-fluorophenyl)-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-2-propan-2-ylspiro[6,8-dihydro-5H-quinoline-7,1'-cyclobutane]-5-ol](/img/structure/B10837466.png)

![(2S,3S)-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-(2-pyridin-2-ylethyl)oxirane-2,3-dicarboxamide](/img/structure/B10837477.png)
![(2R,3S)-3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide](/img/structure/B10837482.png)
![(2R)-5-(diaminomethylideneamino)-N-[(2S)-1-methoxy-3-phenylpropan-2-yl]-2-[1-(3-naphthalen-1-ylpropanoylamino)naphthalen-2-yl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B10837492.png)
![2-[(3S,4S)-2-[4-[(3R,4R)-1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl]oxyphenyl]-4-methyl-5-(trifluoromethyl)-3,4-dihydropyrazol-3-yl]acetic acid](/img/structure/B10837493.png)


![[(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate](/img/structure/B10837527.png)
![(7Z)-18-[7-methoxy-8-methyl-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]quinolin-4-yl]oxy-13-methyl-N-(1-methylcyclopropyl)sulfonyl-2,14-dioxo-3,13,15-triazatricyclo[13.4.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10837534.png)

![(2S)-N-[1-[(2-amino-2-oxoethyl)-methylamino]-3-(2H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-(butanoylamino)-3-cyclopenta-1,3-dien-1-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B10837545.png)
